1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride

primary amine N-methylation hydrogen bonding

1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride (CAS 29670-17-5; also designated C 2998-Go) is a synthetic arylthioamine belonging to the 1-phenylthio-2-aminopropane chemotype. Its structure comprises a propan-2-amine backbone linked via a thioether bridge to a 4-chlorophenyl ring, with a molecular formula of C₉H₁₃Cl₂NS and a molecular weight of 238.18 g/mol.

Molecular Formula C9H13Cl2NS
Molecular Weight 238.18 g/mol
CAS No. 29670-17-5
Cat. No. B6592945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride
CAS29670-17-5
Molecular FormulaC9H13Cl2NS
Molecular Weight238.18 g/mol
Structural Identifiers
SMILESCC(CSC1=CC=C(C=C1)Cl)N.Cl
InChIInChI=1S/C9H12ClNS.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H
InChIKeyFXXSWBRAUABKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride (CAS 29670-17-5): Structural Identity, Pharmacological Class, and Procurement Context


1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride (CAS 29670-17-5; also designated C 2998-Go) is a synthetic arylthioamine belonging to the 1-phenylthio-2-aminopropane chemotype [1]. Its structure comprises a propan-2-amine backbone linked via a thioether bridge to a 4-chlorophenyl ring, with a molecular formula of C₉H₁₃Cl₂NS and a molecular weight of 238.18 g/mol [2]. The compound was historically advanced as an antidepressant candidate (C 2998-Go) and radiolabeled with carbon-14 for pharmacokinetic and metabolic studies in animals and humans [3]. It falls within the broader genus of 1-phenylthio-2-aminopropane derivatives claimed in Takeda patent EP0053015A1 for antiobesity and antidiabetic indications [1].

Why Generic Substitution Fails for 1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride: Structural Specificity Across Regioisomers, N-Substitution, and Halogen Position


Within the arylthio-propanamine chemical space, seemingly minor structural variations produce divergent pharmacological profiles that preclude generic interchangeability. The target compound's specific combination of (i) a primary amine on the propan-2-amine backbone, (ii) a thioether at the 1-position, and (iii) a 4-chloro substituent on the phenyl ring simultaneously distinguishes it from at least four closely related analogs: the N-methyl secondary amine (Takeda's preferred antiobesity compound AO-124) [1], the unsubstituted phenyl analog 1-(phenylthio)-2-aminopropane (studied as a dopamine β-monooxygenase substrate) [2], the regioisomeric 2-((4-chlorophenyl)thio)propan-1-amine (CAS 104864-10-0) , and the chain-extended 3-[(4-chlorophenyl)thio]-1-propanamine (CAS 104864-09-7) . Each variation alters hydrogen-bonding capacity, metabolic susceptibility, steric presentation to biological targets, and documented therapeutic development trajectories—making direct substitution scientifically indefensible without confirmatory comparative data.

Product-Specific Quantitative Differentiation Evidence for 1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride (CAS 29670-17-5) Versus Closest Analogs


Primary Amine Versus N-Methyl Secondary Amine: Implications for Hydrogen-Bonding Capacity and Metabolic Liability

The target compound (CAS 29670-17-5) is a primary amine (R-NH₂), whereas the Takeda patent's preferred antiobesity compound 1-(4-chlorophenylthio)-2-methylaminopropane is an N-methyl secondary amine (R-NHCH₃) [1]. In the closely related antiobesity agent AO-124—(S)-(+)-1-(4-chlorophenylthiomethyl)-N-methylethylamine fumarate—the N-methyl substitution is integral to its pharmacological profile: AO-124 suppressed food intake dose-dependently in normal, Zucker fatty, and VMH-obese rats and beagle dogs, with an anorectic mechanism resistant to methysergide blockade, suggesting a non-serotonergic, glucostatic pathway [2]. The target primary amine lacks this N-methyl group, which alters hydrogen-bond donor count (2 for the primary amine hydrochloride vs. 1 for the N-methyl free base), steric bulk at the amine, and susceptibility to N-demethylation—a major metabolic clearance route for N-alkyl amines. No published head-to-head comparison of the primary amine vs. N-methyl analog in the same assay exists. However, the Takeda patent explicitly identifies the N-methyl (R₃ = methyl) substitution as the preferred embodiment, implying structure-activity optimization around this position [1].

primary amine N-methylation hydrogen bonding metabolic stability structure-activity relationship

4-Chloro Phenyl Substitution Versus Unsubstituted Phenyl: Impact on Pharmacological Indication and Target Engagement

The target compound bears a 4-chloro substituent on the phenyl ring, distinguishing it from the unsubstituted parent 1-(phenylthio)-2-aminopropane. The unsubstituted parent has been characterized as a synthetic alternate substrate for dopamine β-monooxygenase (DBM) and exhibits enantiomer-specific antihypertensive activity in spontaneously hypertensive rats [1]. Specifically, (S)-1-(phenylthio)-2-aminopropane (4c) showed indirect sympathomimetic activity and antihypertensive efficacy, while the (R)-enantiomer (4b) showed minimal effects, demonstrating enantiospecific engagement of both the catecholamine reuptake transporter and DBM [1]. In contrast, the 4-chloro-substituted compound (and its N-methyl analog) is claimed in the Takeda patent for antiobesity and antidiabetic indications unrelated to DBM, with pharmacological actions including anorectic activity, postprandial hyperglycemia suppression, hyperinsulinemia inhibition, and lipogenesis reduction [2]. The patent explicitly requires R₁ = halogen for the claimed pharmacological actions, with chlorine being a preferred halogen [2]. No direct comparative assay data exists for 1-(phenylthio)-2-aminopropane vs. 1-((4-chlorophenyl)thio)-2-propanamine in the same system.

4-chloro substitution halogen effect antiobesity dopamine beta-monooxygenase structure-activity relationship

2-Propanamine Backbone Versus 1-Propanamine Regioisomer: Positional Isomerism and Biological Target Accessibility

The target compound features the amine group at the 2-position of the propane chain (2-propanamine backbone), distinguishing it from the regioisomer 2-((4-chlorophenyl)thio)propan-1-amine hydrochloride (CAS 104864-10-0), where the amine is at the 1-position and the thioether at the 2-position . Both regioisomers share the identical molecular formula (C₉H₁₃Cl₂NS) and molecular weight (238.18 g/mol), yet the different amine position alters the spatial relationship between the basic nitrogen and the lipophilic 4-chlorophenylthio moiety. In the broader arylthioamine antidepressant series, the amine position relative to the aromatic thioether is a critical determinant of serotonin transporter (SERT) vs. norepinephrine transporter (NET) selectivity—as demonstrated in the 2-(phenylthio)aralkylamine series where amine placement modulates monoamine uptake inhibition profiles [1]. The 2-propanamine regioisomer (target compound) was specifically developed as the antidepressant candidate C 2998-Go and radiolabeled for pharmacokinetic studies, whereas the 1-propanamine regioisomer lacks equivalent documented therapeutic development [2]. No direct head-to-head biological comparison between these regioisomers is available in the published literature.

regioisomer positional isomer 2-propanamine 1-propanamine amine position

Enantiomeric Specificity: Class-Level Evidence for Stereochemistry-Dependent Biological Activity in 1-Phenylthio-2-aminopropanes

In the structurally analogous unsubstituted parent 1-(phenylthio)-2-aminopropane, enantiomeric specificity has been directly demonstrated: the (S)-enantiomer (4c) exhibits both indirect sympathomimetic activity and antihypertensive efficacy in spontaneously hypertensive rats, whereas the (R)-enantiomer (4b) shows minimal effects on both parameters [1]. The (S)-enantiomer is the more potent dopamine β-monooxygenase (DBM) substrate analog and more effectively inhibits catecholamine uptake at the nerve terminal, while the (R)-enantiomer is less potent as a DBM substrate and as a catecholamine uptake inhibitor [1]. The Takeda patent on 1-phenylthio-2-aminopropane derivatives explicitly states that compounds with the S-configuration generally exhibit more favorable physiological actions than the R-configuration isomers [2]. Although these data are derived from the unsubstituted phenyl analog—not the 4-chloro compound directly—the shared 1-phenylthio-2-aminopropane scaffold and the patent's explicit S-preference across the genus support class-level extrapolation of enantiomeric differentiation to the 4-chloro series.

enantiomer stereochemistry S-enantiomer R-enantiomer dopamine beta-monooxygenase antihypertensive

Documented Advanced Development as Antidepressant C 2998-Go: Radiolabeled Synthesis for Pharmacokinetic Studies Versus Preclinical-Only Analogs

The target compound (designated C 2998-Go) was advanced to a development stage warranting carbon-14 radiolabeling on the thiomethylene carbon for pharmacokinetic and metabolism studies in both animals and humans, achieving a specific activity of 1.82 μCi/mg with an overall radiochemical yield of 13.6% [1]. This radiolabeled synthesis—published in the Journal of Labelled Compounds and Radiopharmaceuticals—explicitly identifies C 2998-Go as an antidepressant [1]. In contrast, the N-methyl analog AO-124 was developed for antiobesity with in vivo efficacy data but no published radiolabeled PK program [2], while the regioisomer 2-((4-chlorophenyl)thio)propan-1-amine (CAS 104864-10-0) lacks any documented advanced development program . The commitment of resources to ¹⁴C-radiolabeling represents a significant development milestone that differentiates C 2998-Go from analogs that remained at earlier preclinical stages.

C 2998-Go carbon-14 radiolabeling pharmacokinetics antidepressant drug development stage

Dual Therapeutic Potential: Antiobesity/Antidiabetic Genus Plus Antidepressant Individual Identity Versus Single-Indication Analogs

The target compound occupies a unique position at the intersection of two distinct therapeutic trajectories. The Takeda patent EP0053015A1 claims the genus of 1-phenylthio-2-aminopropane derivatives—including 4-chloro-substituted compounds—for antiobesity and antidiabetic indications, with demonstrated anorectic activity, postprandial hyperglycemia suppression, hyperinsulinemia inhibition, and lipogenesis reduction [1]. Simultaneously, the identical chemotype (as C 2998-Go) was independently advanced as an antidepressant, with ¹⁴C-radiolabeling conducted specifically for CNS drug development [2]. The N-methyl analog AO-124, by contrast, was developed solely for antiobesity with a non-serotonergic, glucostatic mechanism [3], while the unsubstituted parent 1-(phenylthio)-2-aminopropane was characterized exclusively for cardiovascular (antihypertensive) applications via DBM [4]. The target compound thus spans metabolic and CNS indications within a single molecular entity, a dual potential not documented for any single comparator.

dual indication antiobesity antidiabetic antidepressant polypharmacology

Optimal Research and Industrial Application Scenarios for 1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride (CAS 29670-17-5) Based on Differentiated Evidence


Versatile Synthetic Intermediate for Medicinal Chemistry Derivatization Programs

The primary amine functionality of 1-((4-chlorophenyl)thio)-2-propanamine hydrochloride provides a free -NH₂ handle for diverse downstream derivatization—including reductive amination, acylation, sulfonylation, and urea formation—that is unavailable with the N-methyl analog AO-124 (which bears a secondary amine with reduced nucleophilic versatility) [1]. The Takeda patent itself demonstrates this utility through extensive elaboration of the primary amine scaffold into N-acyl, N-alkyl, and N-hydroxyethyl variants for SAR exploration [2]. For medicinal chemistry groups building focused libraries around the 1-phenylthio-2-aminopropane pharmacophore, this compound serves as the optimal starting material, enabling systematic exploration of N-substitution space that the pre-capped N-methyl analog cannot support.

Pharmacological Probe for Metabolic-CNS Comorbidity Research (Depression-Obesity Axis)

The compound's unique dual positioning—claimed for antiobesity/antidiabetic actions within the Takeda patent genus [2] while independently developed as the antidepressant candidate C 2998-Go with human PK-directed ¹⁴C-radiolabeling [3]—makes it a distinctive tool compound for investigating the well-established but mechanistically underexplored comorbidity between metabolic disorders and depression. Unlike the N-methyl analog AO-124 (antiobesity-only) or the unsubstituted parent (antihypertensive-only), this compound's documented activity across both metabolic and CNS domains supports its use in cross-indication phenotypic screening and target deconvolution studies.

Radiotracer Development Substrate: Validated ¹⁴C-Labeling Route for ADME and Receptor Occupancy Studies

The published ¹⁴C-radiolabeling protocol for C 2998-Go—achieving 1.82 μCi/mg specific activity via thiomethylene carbon incorporation [3]—provides a validated synthetic entry point for generating radiolabeled probe molecules. This methodology can be adapted for tritium (³H) labeling to support in vitro receptor binding and autoradiography studies, or for carbon-11 (¹¹C) labeling to enable positron emission tomography (PET) imaging of tissue distribution and target engagement. No comparable radiolabeling methodology has been published for the N-methyl analog AO-124, the unsubstituted parent, or the regioisomer CAS 104864-10-0, giving this compound a distinct advantage for laboratories requiring radiolabeled arylthioamine probes.

Enantiopure Synthesis and Stereochemical SAR Investigations

Given the demonstrated enantiomeric specificity of the 1-phenylthio-2-aminopropane scaffold—where the (S)-enantiomer exhibits potent DBM substrate activity, indirect sympathomimetic effects, and antihypertensive efficacy while the (R)-enantiomer is essentially inactive [4]—and the Takeda patent's explicit disclosure that S-configuration compounds generally exhibit more favorable pharmacological actions [2], procurement of this compound as a racemate or in enantiopure form directly dictates experimental outcomes. Laboratories investigating stereochemical SAR or requiring defined enantiomeric composition for reproducible pharmacology should specify enantiomeric purity in procurement specifications. The compound's primary amine also enables diastereomeric salt resolution using chiral acids (e.g., d- or l-tartaric acid) as described in the Takeda patent [2], providing a practical route to enantiopure material.

Quote Request

Request a Quote for 1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.